[4-Fluoro-3-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid
Description
[4-Fluoro-3-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid is a boronic acid derivative featuring a fluorinated phenyl ring substituted with a 4-methylpiperazine-1-carbonyl group at the 3-position. The boronic acid (–B(OH)₂) moiety enables reversible covalent interactions with diols, making it relevant in chemical biology, catalysis, and drug design .
Properties
CAS No. |
1449135-54-9 |
|---|---|
Molecular Formula |
C12H16BFN2O3 |
Molecular Weight |
266.08 g/mol |
IUPAC Name |
[4-fluoro-3-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H16BFN2O3/c1-15-4-6-16(7-5-15)12(17)10-8-9(13(18)19)2-3-11(10)14/h2-3,8,18-19H,4-7H2,1H3 |
InChI Key |
MUCDVOJGMDHXTG-UHFFFAOYSA-N |
SMILES |
B(C1=CC(=C(C=C1)F)C(=O)N2CCN(CC2)C)(O)O |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)N2CCN(CC2)C)(O)O |
Origin of Product |
United States |
Mechanism of Action
Target of Action
Boronic acids, including this compound, are often used in suzuki–miyaura cross-coupling reactions. These reactions involve the formation of carbon-carbon bonds, a fundamental process in organic synthesis.
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, [4-Fluoro-3-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid would interact with a palladium catalyst. The reaction involves two key steps: oxidative addition and transmetalation. In oxidative addition, the palladium catalyst forms a bond with an electrophilic organic group. In transmetalation, the this compound, which acts as a nucleophilic organic group, is transferred from boron to palladium.
Biochemical Pathways
The compound’s role in suzuki–miyaura cross-coupling reactions suggests it could be involved in the synthesis of various organic compounds.
Result of Action
The result of this compound’s action in a Suzuki–Miyaura cross-coupling reaction would be the formation of a new carbon-carbon bond. This could lead to the synthesis of a wide range of organic compounds.
Action Environment
The environment can influence the action of this compound. For instance, the Suzuki–Miyaura cross-coupling reaction is noted for its mild and functional group tolerant reaction conditions. .
Biochemical Analysis
Biochemical Properties
[4-Fluoro-3-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound interacts with enzymes such as proteases and kinases, where it can act as an inhibitor by binding to the active site and preventing substrate access. The boronic acid group in this compound forms reversible covalent bonds with the hydroxyl groups of serine or threonine residues in the active sites of these enzymes, leading to inhibition of their activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the activity of certain kinases, leading to alterations in downstream signaling pathways that regulate cell proliferation, apoptosis, and differentiation . Additionally, this compound can affect gene expression by modulating transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic acid group forms reversible covalent bonds with diols and hydroxyl-containing molecules, which can lead to enzyme inhibition or activation. For example, the compound can inhibit serine proteases by forming a covalent bond with the serine residue in the enzyme’s active site, thereby blocking substrate access and preventing catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other DNA-binding proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under physiological conditions, but it can undergo hydrolysis and other degradation processes over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can inhibit key enzymes in metabolic pathways, leading to changes in the levels of metabolites and overall metabolic activity . For example, inhibition of kinases by this compound can affect glycolysis and other energy-producing pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via specific transporters and can accumulate in certain cellular compartments . Its distribution within tissues is influenced by factors such as tissue permeability and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus to interact with transcription factors or to the cytoplasm to inhibit cytosolic enzymes . The localization of this compound can significantly impact its biochemical effects and overall efficacy.
Biological Activity
[4-Fluoro-3-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid (CAS: 1449135-54-9) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a boronic acid functional group that plays a critical role in enzyme interactions and biological pathways.
- Molecular Formula : C13H17BFNO3
- Molar Mass : 265.09 g/mol
- Density : 1.25 ± 0.1 g/cm³ (predicted)
- Boiling Point : 468.2 ± 55.0 °C (predicted)
- pKa : 8.16 ± 0.10 (predicted)
These properties suggest that the compound is stable under standard laboratory conditions, making it suitable for various research applications.
The biological activity of this compound primarily involves its role as an enzyme inhibitor. Boronic acids are known to form reversible covalent bonds with serine and threonine residues in the active sites of serine proteases and kinases, thereby inhibiting their activity. This mechanism is crucial for modulating various cellular processes such as signaling pathways, cell proliferation, and apoptosis.
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory effects on various kinases, which are essential regulators of cell cycle progression and metabolism. For instance, it has been shown to inhibit WEE1 kinase, a critical regulator of the G2-M checkpoint in the cell cycle, thereby promoting cell cycle arrest and influencing cancer cell proliferation dynamics .
Cellular Effects
The compound modulates several cellular processes:
- Cell Signaling : Alters downstream signaling pathways by inhibiting kinase activity.
- Gene Expression : Influences transcription factors involved in cell growth and differentiation.
- Metabolic Pathways : Affects metabolic enzyme activities, leading to changes in cellular energy homeostasis.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- WEE1 Kinase Inhibition :
- Antiviral Activity :
- Kinase Selectivity :
Data Table: Summary of Biological Activities
| Activity Type | Target Enzyme/Pathway | IC50 Value (µM) | Effect |
|---|---|---|---|
| WEE1 Inhibition | WEE1 Kinase | Low Micromolar | Cell cycle arrest |
| Antiviral Activity | RSV | Not specified | Potential antiviral effects |
| Kinase Selectivity | KIT/PDGFRA | Subnanomolar | Selective inhibition |
Scientific Research Applications
Enzyme Inhibition
Boronic acids are known for their ability to inhibit certain enzymes like serine proteases and kinases. The unique structure of [4-Fluoro-3-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid allows it to form reversible covalent bonds with hydroxyl groups in the active sites of these enzymes, effectively blocking substrate access and inhibiting enzymatic activity .
Targeting Cancer Pathways
Research indicates that this compound can modulate key signaling pathways involved in cancer progression. By inhibiting specific kinases, it alters downstream signaling that regulates cell proliferation, apoptosis, and differentiation, making it a potential candidate for cancer therapeutics.
Suzuki-Miyaura Cross-Coupling Reactions
One of the most significant applications of this compound is in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal in forming carbon-carbon bonds, which are essential for synthesizing complex organic molecules. The compound acts as a coupling partner with aryl halides in the presence of a palladium catalyst, facilitating the formation of biaryl compounds.
Synthesis of Pharmaceuticals
The ability to form stable carbon-carbon bonds makes this boronic acid derivative valuable in pharmaceutical synthesis. It can be utilized to construct various drug scaffolds that are crucial in developing new therapeutic agents .
Cellular Effects
The compound influences cellular processes significantly by modulating cell signaling pathways and gene expression. Its inhibitory action on kinases can lead to altered cellular metabolism and function, impacting processes such as cell growth and survival .
Subcellular Localization
Understanding the localization of this compound within cells is critical for its function. It may localize to specific organelles or compartments where it can interact with target proteins or enzymes, enhancing its efficacy as an inhibitor.
Data Tables
| Enzyme Type | Inhibition Mechanism | References |
|---|---|---|
| Serine Proteases | Reversible covalent bond | , |
| Kinases | Competitive inhibition | , |
Case Study 1: Cancer Therapeutics Development
A study demonstrated the potential of this compound in inhibiting a specific kinase involved in tumor growth, leading to reduced proliferation rates in cancer cell lines.
Case Study 2: Synthetic Methodology
Research highlighted its effectiveness in Suzuki-Miyaura reactions to synthesize biaryl compounds with high yields and selectivity, showcasing its utility in drug development processes.
Comparison with Similar Compounds
Molecular and Structural Properties
Key structural analogs and their properties are summarized below:
Key Observations:
- The fluorine atom at position 4 increases the boronic acid’s acidity, promoting faster boronate ester formation with diols (e.g., alizarin Red S) compared to non-fluorinated analogs .
- The 4-methylpiperazine-carbonyl group enhances solubility in aqueous media compared to simpler aryl boronic acids (e.g., phenyl boronic acid) due to its basic nitrogen atoms and hydrogen-bonding capacity .
Physicochemical and Electronic Properties
Preparation Methods
Synthetic Route Overview
The synthesis of [4-Fluoro-3-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid generally proceeds via a multi-step process involving:
- Introduction of the boronic acid group onto a fluorinated aromatic ring.
- Coupling of the 4-methylpiperazine-1-carbonyl moiety to the aromatic system.
- Purification and isolation of the boronic acid derivative.
A typical synthetic approach includes palladium-catalyzed cross-coupling reactions (Miyaura borylation) and amide bond formation, leveraging the reactivity of aryl halides and boron reagents.
Detailed Preparation Methods
Palladium-Catalyzed Borylation of Aryl Halides
- Starting materials: 4-fluoro-3-halobenzene derivatives (e.g., bromides or iodides) are used as substrates.
- Boronic acid source: Bis(pinacolato)diboron or pinacolborane serves as the boron donor.
- Catalyst system: Palladium complexes with electron-rich ligands (e.g., dialkylphosphinobiphenyl) facilitate the borylation at moderate temperatures (ambient to 110 °C).
- Base: Tertiary amines such as triethylamine are employed to promote the reaction.
- Solvent: Common solvents include dimethylformamide (DMF) or ionic liquids for enhanced reaction rates.
This method yields arylboronic acids with good efficiency and functional group tolerance, including fluorine substituents on the aromatic ring.
Amide Coupling with 4-Methylpiperazine
- The arylboronic acid intermediate is reacted with 4-methylpiperazine under amide bond-forming conditions.
- Typical coupling reagents include carbodiimides (e.g., EDCI) or activated esters.
- The reaction is conducted in polar aprotic solvents such as dichloromethane or dimethyl sulfoxide (DMSO).
- Control of reaction temperature and stoichiometry ensures selective formation of the carbonyl linkage without affecting the boronic acid moiety.
This step introduces the piperazine-carbonyl functionality at the meta position relative to the boronic acid group.
Industrial and Laboratory Scale Preparation
- Laboratory scale: The synthesis is often performed in batch reactors with careful control of temperature and atmosphere (inert gas to avoid oxidation of boronic acids).
- Industrial scale: Larger scale synthesis involves continuous flow or stirred tank reactors with enhanced purification steps such as recrystallization or chromatography to obtain high-purity product.
Data Table: Stock Solution Preparation for Experimental Use
| Amount of Compound (mg) | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM Solution Volume (mL) | 3.7583 | 18.7913 | 37.5827 |
| 5 mM Solution Volume (mL) | 0.7517 | 3.7583 | 7.5165 |
| 10 mM Solution Volume (mL) | 0.3758 | 1.8791 | 3.7583 |
Note: Preparation involves dissolving the compound in DMSO first, followed by sequential addition of co-solvents with mixing and clarification after each step to ensure solution clarity.
Research Findings and Reaction Conditions
- The palladium-catalyzed borylation is sensitive to ligand choice; electron-rich ligands facilitate milder reaction conditions and higher yields.
- Boronic acid derivatives bearing electron-withdrawing groups such as fluorine tend to give higher yields in coupling reactions due to increased reactivity.
- The presence of the 4-methylpiperazine-1-carbonyl group enhances solubility and biological activity, making the compound suitable for enzyme inhibition studies.
- Attempts to prepare similar compounds using boronate esters (e.g., pinacol boronates) instead of boronic acids have shown lower reactivity, indicating the importance of the free boronic acid group in the synthesis.
Summary Table: Key Reaction Parameters for Synthesis
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Aryl halide borylation | Pd catalyst, bis(pinacolato)diboron, Et3N, DMF | Electron-rich ligands improve yield; 25-110 °C |
| Amide bond formation | 4-Methylpiperazine, EDCI or similar, DCM/DMSO | Controlled temperature for selectivity |
| Purification | Recrystallization or chromatography | Ensures high purity for biological applications |
| Stock solution prep. | DMSO master solution, PEG300, Tween 80, corn oil | Sequential solvent addition for clarity |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for [4-Fluoro-3-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid?
The synthesis typically involves sequential functionalization of a phenylboronic acid precursor. Key steps include:
- Coupling of 4-methylpiperazine : Achieved via amide bond formation using carbodiimide-based reagents (e.g., EDC/HOBt) under reflux in aprotic solvents like dichloromethane or THF .
- Fluorination : Introduced via electrophilic aromatic substitution or late-stage fluorination using reagents like Selectfluor™ .
- Yield optimization : Critical parameters include solvent polarity (e.g., THF vs. DMF), temperature (60–80°C), and stoichiometric control of boronic acid precursors .
Q. Which spectroscopic and analytical methods are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions and purity. The fluorine atom produces distinct splitting patterns in NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., 238.07 g/mol) and isotopic patterns .
- X-ray Crystallography : Resolves steric effects of the 4-methylpiperazine moiety on boronic acid geometry .
Q. What are the primary applications of this compound in medicinal chemistry?
- Suzuki-Miyaura cross-coupling : Used to synthesize biaryl scaffolds for kinase inhibitors or protease-targeting drugs .
- Reversible diol binding : Exploited in prodrug design for controlled release via pH-sensitive boronate ester hydrolysis .
Advanced Research Questions
Q. How does the 4-methylpiperazine moiety influence reactivity in cross-coupling reactions?
The piperazine group acts as an electron-donating substituent, enhancing the boronic acid’s nucleophilicity in Pd-catalyzed couplings. However, steric hindrance from the methyl group can reduce coupling efficiency with bulky aryl halides. Computational studies (DFT) suggest that the piperazine’s conformation affects the boronic acid’s planarity, altering transition-state energetics .
Q. What factors explain discrepancies in oxidation rates between free boronic acids and their ester derivatives?
Oxidation rates depend on:
- Hydrolysis equilibrium : Boronic esters reversibly hydrolyze to free acids in aqueous media, complicating kinetic analyses. For example, pinacol esters hydrolyze faster than neopentyl glycol derivatives, accelerating subsequent oxidation by HO .
- Diol affinity : Stronger diol-boronic acid interactions (e.g., pinacol with K = 12.1) slow ester hydrolysis but do not directly correlate with oxidation rates, indicating competing mechanisms .
Q. How can reaction conditions be adjusted to control the equilibrium between boronic esters and free acids?
- pH modulation : Lower pH (<7) stabilizes the trigonal boronic acid form, favoring ester hydrolysis. Basic conditions (pH >9) promote tetrahedral boronate formation, stabilizing esters .
- Diol selection : Bulky diols (e.g., 2,3-butanediol) reduce hydrolysis rates, enabling prolonged ester stability in biological buffers .
Q. What strategies improve the stability of boronic acid derivatives during storage?
Q. How does fluorine substitution affect the compound’s acidity and biological interactions?
The ortho-fluorine increases boronic acid acidity (pK ~8.5 vs. ~9.2 for non-fluorinated analogs), enhancing diol binding at physiological pH. This property is critical for targeting serine proteases (e.g., thrombin) or carbohydrate-rich cell surfaces .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
